molecular formula C15H11Cl2F2NO2 B2707212 2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide CAS No. 339010-93-4

2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide

Cat. No.: B2707212
CAS No.: 339010-93-4
M. Wt: 346.15
InChI Key: UVOUWSKJTIBWMB-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide is a synthetic organic compound characterized by its unique chemical structure, which includes chloro, methyl, phenoxy, and difluoroacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chloro-2-methylphenol with a suitable acylating agent to form an intermediate, which is then reacted with 4-chloroaniline and difluoroacetic acid or its derivatives under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The chloro and phenoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxy and aniline derivatives.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical or agrochemical applications.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a bioactive agent.

    Medicine: Research is conducted to explore its potential therapeutic effects, including its role as an inhibitor or modulator of specific biological pathways.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to changes in biological pathways. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2-methylphenoxy)-3’-(trifluoromethyl)acetanilide
  • 2-(2-chlorophenoxy)-3’-(trifluoromethyl)acetanilide
  • 2-(4-chlorophenoxy)-2’-(trifluoromethyl)acetanilide

Uniqueness

Compared to similar compounds, 2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide is unique due to its specific combination of chloro, methyl, phenoxy, and difluoroacetamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2F2NO2/c1-9-8-11(17)4-7-13(9)22-15(18,19)14(21)20-12-5-2-10(16)3-6-12/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOUWSKJTIBWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C(=O)NC2=CC=C(C=C2)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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